1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-9(11(15)16)10-13(6-8-2-3-8)4-5-14(10)12-7/h4-5,8H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRNFFPPZLDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)O)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
- The imidazo[1,2-b]pyrazole scaffold is commonly synthesized via cyclization reactions involving pyrazole derivatives and appropriate aldehydes or halogenated precursors.
- A typical approach involves condensation of a 2-aminopyrazole with an aldehyde or carboxylic acid derivative under acidic or basic catalysis to form the fused imidazo ring.
Introduction of the Cyclopropylmethyl Group
- The N-1 position is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under nucleophilic substitution conditions.
- This step often employs a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
- Reaction conditions are optimized to avoid over-alkylation or side reactions.
Methylation at the 6-Position
- The methyl group at the 6-position can be introduced by using methyl-substituted pyrazole precursors or by selective methylation using methylating agents such as methyl iodide under controlled conditions.
- Alternatively, the methyl group may be incorporated during ring formation if starting from suitably substituted intermediates.
Carboxylation at the 7-Position
The carboxylic acid functionality at the 7-position is typically introduced via:
- Oxidation of methyl or other alkyl substituents at the 7-position using oxidizing agents like KMnO4 or CrO3.
- Alternatively, direct incorporation during ring formation from carboxylated precursors.
- Hydrolysis of ester intermediates to yield the free acid.
Representative Synthetic Route (Based on Patent Literature)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form imidazo[1,2-b]pyrazole | 2-Aminopyrazole + aldehyde, acidic catalyst | 70-85 | Formation of fused heterocycle |
| 2 | N-1 Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide, K2CO3, DMF | 65-80 | Selective N-alkylation |
| 3 | Methylation at 6-position | Methyl iodide, base | 60-75 | Controlled methylation |
| 4 | Carboxylation at 7-position | Oxidation (KMnO4) or ester hydrolysis | 50-70 | Conversion to carboxylic acid |
Yields are approximate and depend on reaction scale and purification methods.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows signals corresponding to the cyclopropylmethyl group (multiplets around δ 0.5–1.5 ppm), methyl group singlet near δ 2.0–2.5 ppm, and aromatic protons of the imidazo[1,2-b]pyrazole core.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.
- Infrared Spectroscopy (IR): Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹.
- Melting Point: Specific to the pure acid form, useful for purity assessment.
Research Findings and Optimization Notes
- Alkylation at N-1 is sensitive to reaction conditions; excessive base or high temperature can lead to side products.
- The choice of solvent affects the selectivity and yield of alkylation and methylation steps.
- Oxidation to carboxylic acid requires careful control to avoid overoxidation or degradation of the heterocyclic core.
- Purification is commonly achieved by recrystallization or chromatographic methods to isolate the acid in high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Outcome |
|---|---|---|
| Base for alkylation | K2CO3, NaHCO3 | Moderate base strength preferred |
| Solvent for alkylation | DMF, DMSO | Polar aprotic solvents increase yield |
| Temperature | 25–80 °C | Elevated temp may increase rate but risk side reactions |
| Methylation agent | Methyl iodide | Controlled addition prevents overmethylation |
| Oxidizing agent | KMnO4, CrO3 | Strong oxidants require careful monitoring |
| Purification method | Recrystallization, chromatography | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The imidazo[1,2-b]pyrazole scaffold is highly versatile, with substitutions at positions 1, 6, and 7 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Biological Activity
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class, which is recognized for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in drug development due to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:
- Enzyme Inhibition : This compound has shown significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, which play critical roles in physiological processes.
- Protein Interaction : The compound binds to specific proteins, altering their conformation and activity. These interactions are mediated through hydrogen bonding and hydrophobic interactions, enhancing the specificity of the compound in biochemical reactions.
Pharmacological Applications
Research indicates that this compound exhibits potential therapeutic effects in several areas:
- Anti-Cancer Activity : Studies have demonstrated that this compound can interfere with cell signaling pathways involved in cancer progression. For example, it has been shown to inhibit neutrophil chemotaxis and angiogenesis, which are critical in tumor growth and metastasis .
- Anti-Inflammatory Effects : The compound has been evaluated for its ability to suppress inflammatory responses by inhibiting key signaling molecules like p38MAPK and ERK1/2. These pathways are often activated during inflammatory processes, making this compound a candidate for anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-b]pyrazole derivatives is heavily influenced by their structural features. The presence of specific substituents at various positions on the pyrazole ring can enhance or diminish their biological efficacy. For instance:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 1b | <100 | Platelet aggregation inhibition |
| 3a | <100 | ROS production inhibition |
| 4c | >100 | Less effective but still notable |
This table summarizes findings from studies assessing the potency of various derivatives in inhibiting platelet aggregation and reactive oxygen species (ROS) production, highlighting the importance of structural modifications in enhancing biological activity .
Study on Neutrophil Chemotaxis
In a recent study, several derivatives of imidazo[1,2-b]pyrazoles were synthesized and tested for their ability to inhibit neutrophil chemotaxis. The results indicated that compounds with specific substitutions at the C3 and C6 positions exhibited significant inhibitory effects on chemotaxis mediated by ERK1/2 and p38MAPK pathways. Notably, compound 3a demonstrated an IC50 value under 100 µM against all tested parameters, suggesting its potential as a lead compound for further development .
Anti-Cancer Research
Another study investigated the anti-cancer properties of this compound in vitro. The compound was found to significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism was linked to the modulation of key signaling pathways that regulate cell survival and apoptosis .
Q & A
Basic: What synthetic routes are established for synthesizing 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core formation : Condensation of substituted pyrazole precursors with cyclopropane derivatives under acidic or basic conditions.
Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl carboxylate analogs) using NaOH or LiOH in aqueous ethanol.
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from polar solvents like methanol.
Key validation includes NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95%). For crystallographic verification, X-ray diffraction is recommended, as demonstrated in analogous imidazo[1,2-b]pyrazole systems .
Basic: What spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for cyclopropylmethyl protons (δ 0.5–1.5 ppm) and imidazo[1,2-b]pyrazole aromatic protons (δ 7.0–8.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents.
- FT-IR : Confirm carboxylic acid functionality via O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- X-ray crystallography : Single-crystal analysis at 273 K with Mo-Kα radiation (λ = 0.71073 Å) resolves spatial conformation and hydrogen-bonding networks. Data refinement with SHELXL achieves R factors <0.05 .
Advanced: How can computational chemistry predict reactivity or regioselectivity in derivatization reactions?
Methodological Answer:
Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states for cyclopropane ring-opening or carboxylate group reactions.
Reaction path screening : Apply automated reaction path search algorithms (e.g., AFIR or GRRM) to identify low-energy pathways.
Machine learning : Train models on imidazo[1,2-b]pyrazole datasets to predict substituent effects on electronic properties.
The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Methodological Answer:
Factor selection : Prioritize variables (e.g., temperature, solvent polarity, catalyst loading) via Plackett-Burman screening.
Response surface methodology : Use central composite design to model nonlinear relationships. For example, optimize cyclopropane coupling efficiency by varying pH (4–8) and temperature (60–100°C).
Statistical validation : Confirm robustness with ANOVA (p < 0.05) and lack-of-fit tests.
This approach minimizes experiments while maximizing data resolution, as validated in imidazo[1,2-b]pyrazole synthesis .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Comparative assays : Replicate experiments under standardized conditions (e.g., cell lines, solvent controls).
Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methyl vs. cyclopropyl groups) to isolate activity drivers.
Computational validation : Cross-reference experimental IC₅₀ values with molecular docking simulations (e.g., AutoDock Vina) to assess target binding consistency.
ICReDD’s feedback loop between computation and experimentation helps reconcile discrepancies .
Advanced: What reactor design considerations are critical for scaling up synthesis?
Methodological Answer:
Mixing efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reaction mixtures.
Heat transfer : Implement jacketed reactors with PID-controlled cooling to manage exothermic cyclopropane ring formation.
Separation integration : Couple continuous-flow systems with in-line membrane filtration for carboxylic acid isolation.
Refer to CRDC subclass RDF2050112 for reactor design principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
